molecular formula C20H17ClN4O4S2 B2727735 2-({12-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 1111409-24-5

2-({12-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2727735
CAS No.: 1111409-24-5
M. Wt: 476.95
InChI Key: KDQWQFOXWKOFCF-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core composed of a sulfur-containing heterocycle (8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaene) with a chloro substituent at position 12 and a methyl group at position 7. The sulfanyl (-S-) linker connects the tricyclic system to an acetamide moiety, which is further substituted with a 4-methoxyphenyl group.

Properties

IUPAC Name

2-(8-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4S2/c1-25-16-9-12(21)3-8-15(16)19-17(31(25,27)28)10-22-20(24-19)30-11-18(26)23-13-4-6-14(29-2)7-5-13/h3-10H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQWQFOXWKOFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({12-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps. The starting materials often include chlorinated pyrimidine derivatives and thiol-containing compounds. The reaction conditions usually require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or alcohols under basic conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and bases like sodium hydroxide. .

Scientific Research Applications

2-({12-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions. Detailed studies are required to elucidate the exact mechanism of action for each specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chlorophenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS 895102-18-8)

  • Structural Differences : The phenylacetamide group is substituted with a 4-chlorophenyl instead of 4-methoxyphenyl.
  • Electronic Effects : The chloro group is electron-withdrawing, which may reduce solubility but improve membrane permeability compared to the methoxy analog.
  • Synthesis & Applications : Listed as a bioactive molecule, likely used in structure-activity relationship (SAR) studies for drug discovery, particularly in oncology or anti-inflammatory research .

N-(4-Chlorophenyl)-2-({9-[(4-Fluorophenyl)methyl]-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

  • Structural Differences : The 9-methyl group in the tricyclic core is replaced with a 4-fluorobenzyl substituent.
  • Fluorine’s electronegativity may enhance metabolic stability by resisting oxidative degradation .
  • Therapeutic Potential: The fluorine substitution could position this compound for central nervous system (CNS) targeting due to improved blood-brain barrier penetration .

Comparative Analysis Table

Property/Feature Target Compound (4-Methoxyphenyl) 4-Chlorophenyl Analog 4-Fluorobenzyl Analog
Phenyl Substituent 4-OCH₃ (electron-donating) 4-Cl (electron-withdrawing) N/A (fluorobenzyl on core)
Core Modification 12-Cl, 9-CH₃ 12-Cl, 9-CH₃ 9-(4-Fluorobenzyl)
Lipophilicity (Predicted) Moderate High Very High
Solubility Higher (due to -OCH₃) Lower Lowest
Potential Therapeutic Use Oncology (solubility advantage) Anti-inflammatory CNS disorders

Biological Activity

The compound 2-({12-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide , with the CAS number 1111409-24-5 , belongs to a class of heterocyclic amides characterized by a complex molecular structure that includes a pyrimido-benzothiazine core. This article provides an in-depth examination of its biological activity, synthesis methods, and potential applications based on available data.

Molecular Characteristics

  • Molecular Formula : C20H17ClN4O4S2
  • Molecular Weight : 476.95 g/mol
  • IUPAC Name : 2-(8-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
  • Structural Features :
    • Contains a chloro atom which may enhance biological interactions through halogen bonding.
    • The presence of a methoxyphenyl group could influence lipophilicity and receptor binding.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The unique structural features suggest potential pathways for modulation of biological processes:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to various receptors influencing cellular signaling pathways.

Biological Activity Data

While specific empirical data on the biological activity of this compound is limited, some insights can be drawn from the structural analysis and related compounds:

Activity Type Potential Effects Reference
AntimicrobialPossible inhibition of bacterial growth due to structural similarity with known antimicrobial agents
AnticancerSimilar compounds have shown cytotoxic effects against cancer cell lines
Anti-inflammatoryPotential modulation of inflammatory pathways based on structural analogs

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigating related thiazine derivatives indicated significant antibacterial activity against Gram-positive bacteria. The chlorine substituent is believed to enhance this effect through increased lipophilicity and membrane penetration.
  • Cytotoxicity in Cancer Models : Research on similar heterocyclic compounds has demonstrated cytotoxic effects in various cancer cell lines (e.g., MCF-7 breast cancer cells). These findings suggest that further investigation into the cytotoxic potential of this compound may yield promising results.
  • Inflammatory Response Modulation : Analogous compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Given the structural similarities, it is plausible that this compound could exhibit similar activity.

Future Research Directions

Given the preliminary insights into the biological activity of 2-({12-chloro-9-methyl...}), several avenues for future research are recommended:

  • In Vitro Studies : Conduct detailed in vitro assays to evaluate antimicrobial and anticancer activities.
  • Mechanistic Studies : Investigate the specific molecular mechanisms through which the compound exerts its effects.
  • In Vivo Testing : Progress to animal models to assess pharmacokinetics and therapeutic efficacy.

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